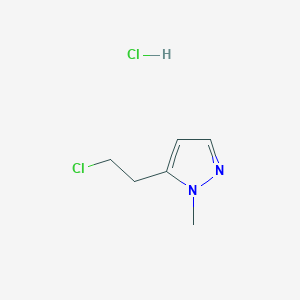
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride
Vue d'ensemble
Description
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (CEMPH) is an organic compound used as a reagent in a variety of chemical reactions. CEMPH is a cyclic compound, containing both nitrogen and chlorine atoms. It is used in a variety of laboratory and industrial applications and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride has been used in a variety of scientific research applications, such as catalysis, organic synthesis, and medicinal chemistry. It has been used as a catalyst in the synthesis of various organic compounds, including heterocycles, and has been used in the synthesis of pharmaceuticals. It has also been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
Target of Action
The primary target of 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine , preventing cell duplication .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands . This crosslinking prevents the DNA from being separated for synthesis or transcription . The compound is an alkylating agent, which means it adds an alkyl group to its target .
Biochemical Pathways
Mechlorethamine affects the DNA replication and RNA transcription pathways . By crosslinking DNA strands, it prevents the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
The pharmacokinetics of mechlorethamine involve rapid distribution in the subarachnoid space and ventricles after administration . The compound has a biological half-life of less than one minute , and about 50% of it is excreted through the kidneys .
Result of Action
The result of mechlorethamine’s action is the prevention of cell duplication , leading to cell death . This makes it effective as an antineoplastic agent, used in the treatment of various cancers such as Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Action Environment
The action of mechlorethamine is influenced by the pH of the environment . In a polar environment, the molecule undergoes isomerization . The rate constant of this reaction significantly increases from a neutral environment to a pH of 12.5 . This indicates that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH .
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easily available. In addition, it is relatively safe to handle, and it has a high yield. However, there are some limitations to its use. It is a relatively unstable compound, and it can react with other compounds, leading to the formation of undesired products. In addition, it has a relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride. It could be used in the synthesis of new pharmaceuticals, and it could be used to develop new catalysts for organic synthesis. In addition, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases. Finally, it could be used to develop new materials for industrial applications.
Propriétés
IUPAC Name |
5-(2-chloroethyl)-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-6(2-4-7)3-5-8-9;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDGUUGTCKDPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)
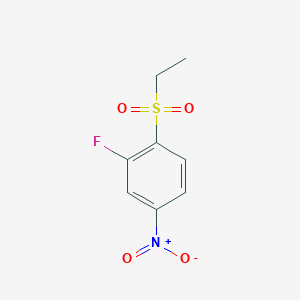
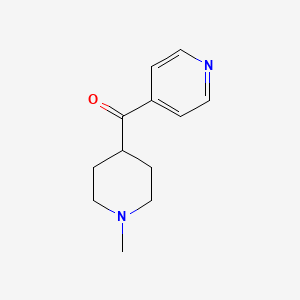
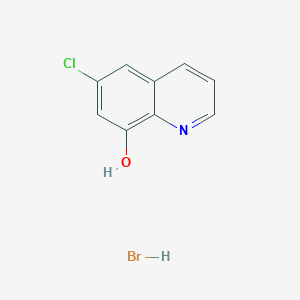

![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)
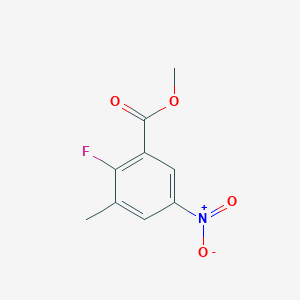

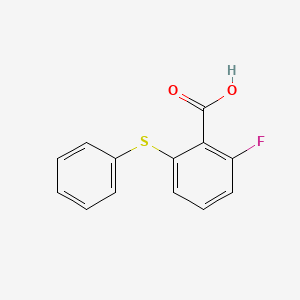
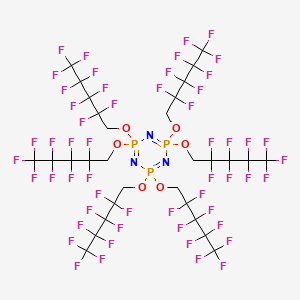
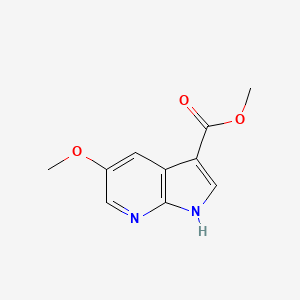

![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1458198.png)
![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)